Cannabinoid Receptor Binding Affinity: Phenoxypropyl vs. Phenoxyethyl Indole Derivatives
Phenoxypropyl-substituted 3-trifluoroacetylindoles exhibit markedly weaker cannabinoid receptor binding than their naphthoyl counterparts. In radioligand displacement assays using [³H]CP-55,940, a closely related phenoxypropyl indole derivative (CHEMBL2064066) displayed Ki >1,000 nM at both CB1 (rat brain) and CB2 (mouse) receptors [1]. In contrast, the naphthoylindole JWH-018 (AM-678) binds CB1 with Ki = 9.00 ± 5.00 nM and CB2 with Ki = 2.94 ± 2.65 nM under similar assay conditions [2]. This approximately 100-fold reduction in affinity demonstrates that the trifluoroacetyl-phenoxypropyl motif diverts the compound away from cannabinoid receptor engagement, making it unsuitable as a cannabinoid mimetic and redirecting its potential utility toward non-cannabinoid targets.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki >1,000 nM at CB1 and CB2 (related phenoxypropyl 3-trifluoroacetylindole; CHEMBL2064066) |
| Comparator Or Baseline | JWH-018: Ki = 9.00 ± 5.00 nM (CB1), 2.94 ± 2.65 nM (CB2) |
| Quantified Difference | Target compound class exhibits approximately 100-fold lower CB affinity |
| Conditions | Displacement of [³H]CP-55,940; CB1 (rat brain homogenates), CB2 (mouse/HEK293) |
Why This Matters
This differentiation is critical for procurement decisions: if cannabinoid activity is desired, the target compound is a poor choice compared to JWH-018 or AM-2201; if cannabinoid receptor avoidance is required, the phenoxypropyl-trifluoroacetyl scaffold provides a structural basis for reduced off-target cannabinoid effects.
- [1] BindingDB. BDBM50389338 (CHEMBL2064066): Ki >1.00E+3 nM at mouse CB2 and rat CB1 receptors. Affinity data curated by ChEMBL. Accessed 2026-05-06. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. JWH-018 Ligand Page: Ki 9.00 ± 5.00 nM (CB1), 2.94 ± 2.65 nM (CB2). Accessed 2026-05-06. View Source
